![molecular formula C16H24N2O3 B13552180 Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B13552180.png)
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-methoxyphenylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using various alkylating or arylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)piperazine-1-carboxylate.
Reduction: Formation of 2-(2-methoxyphenyl)piperazine-1-methanol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
It appears the specific compound "Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate" is not directly discussed within the provided search results in terms of its applications. However, the search results do provide information on related compounds and their uses, which can help infer potential applications and research directions.
Piperazine Derivatives in IKr Inhibition
Research has been conducted on 4-chromanone derivatives, which include a piperazine ring, as potential IKr inhibitors . The study found that phenyl and 2-methoxyphenyl substituents on the piperazine ring are favorable for binding to the hERG channel, which is important in cardiac safety . These compounds could serve as leads for developing new IKr inhibitors .
Anaplastic Lymphoma Kinase (ALK) Degradation
Tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2yl)amino)-3-methoxyphenyl) piperazine-1-carboxylate is an intermediate compound used in the development of small molecule degraders of anaplastic lymphoma kinase (ALK) .
Macrocyclic Ligands
1-(2-methoxyphenyl)piperazine is used in the synthesis of macrocyclic chelating agents . These agents can be designed for enhanced affinities towards target receptors, with the methoxyphenylpiperazine moiety being easily functionalized . The basic nitrogen in the methoxyphenylpiperazine allows for easy functionalization . The length of the alkyl linker attached to the piperazine influences the affinity towards the 5HT1A receptor . Attaching a methoxyphenylpiperazine moiety to a macrocycle ligand creates an effective agent for imaging purposes .
Given this information, "this compound" may have applications in:
- Pharmaceutical Research: As an intermediate in synthesizing potential drug candidates, particularly those targeting kinases or cardiac ion channels.
- Medical Imaging: As a building block for creating imaging agents with specific affinities for certain receptors.
- Agrochemicals: As a component in developing new pesticides or herbicides, although this is more speculative based on the provided data.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. Additionally, the tert-butyl group can influence the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a methoxyphenyl moiety, and a piperazine ring, which contributes to its conformational flexibility and ability to interact with various biological targets. The general structure can be represented as follows:
This compound interacts with several neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism involves:
- Binding Affinity : The compound demonstrates significant binding affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential applications in treating mood disorders and anxiety .
- Receptor Agonism : Research indicates that this compound may act as an agonist at certain dopamine receptors, influencing dopaminergic signaling pathways which are implicated in various neuropsychiatric conditions .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonergic pathways is believed to play a key role in these effects.
- Antimicrobial Properties : Some derivatives of piperazine compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens remains to be fully elucidated but shows promise based on related compounds .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological profile of related piperazine derivatives, researchers found that compounds with methoxy substitutions exhibited enhanced binding to 5-HT1A receptors. This led to improved outcomes in behavioral tests for anxiety and depression in rodent models .
Compound | Binding Affinity (nM) | Effect on Anxiety |
---|---|---|
A | 50 | Significant |
B | 75 | Moderate |
This compound | TBD | TBD |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of piperazine derivatives against Chlamydia trachomatis. The results indicated that certain modifications could enhance selectivity towards bacterial targets while minimizing toxicity to human cells .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-11-13(18)12-7-5-6-8-14(12)20-4/h5-8,13,17H,9-11H2,1-4H3 |
InChI Key |
DZDBNSISWAZDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.